BenchChemオンラインストアへようこそ!

tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate

Lipophilicity CNS drug design Blood-brain barrier penetration

tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate (CAS 1782724-58-6, C₁₃H₂₆N₂O₂, MW 242.36) is a Boc-protected piperidine-4-methanamine intermediate featuring a unique 2-ethyl substituent that creates two stereocenters on the piperidine ring. The tert-butyl carbamate (Boc) group serves as a standard amine protecting group, while the 2-ethyl group modulates lipophilicity and steric environment, making this scaffold distinct from simpler piperidine carbamate intermediates.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
Cat. No. B13065803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCCC1CC(CCN1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-5-11-8-10(6-7-14-11)9-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
InChIKeyVHEVZFOSUYYRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate: Procure with Confidence Using Physicochemical Benchmarks


tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate (CAS 1782724-58-6, C₁₃H₂₆N₂O₂, MW 242.36) is a Boc-protected piperidine-4-methanamine intermediate featuring a unique 2-ethyl substituent that creates two stereocenters on the piperidine ring [1]. The tert-butyl carbamate (Boc) group serves as a standard amine protecting group, while the 2-ethyl group modulates lipophilicity and steric environment, making this scaffold distinct from simpler piperidine carbamate intermediates [1]. This compound holds particular value in medicinal chemistry programs targeting CNS-active agents and kinase inhibitors, as the 2-ethyl substitution has been incorporated into key intermediates for small-molecule kinase inhibitor patent applications [2].

Why Generic Substitution of tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate Risks Synthesis Failure


The 2-ethyl substitution on the piperidine ring of this compound is not a trivial structural modification. Compared to the widely available unsubstituted tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0), the target compound exhibits measurably higher lipophilicity (ΔLogP ≈ +0.61 [1]) and a significantly elevated boiling point (Δ ≈ +24.4 °C [1]), which impacts solvent selection, purification protocols, and reaction kinetics. Replacing it with the 2-methyl analog (CAS 1613512-95-0) or the 4-ethyl regioisomer (CAS 440101-15-5) introduces different steric environments, altered hydrogen-bonding networks, and divergent lipophilicity profiles that can derail structure-activity relationships (SAR) in lead optimization . The two stereocenters present in the 2-ethyl scaffold further enable enantioselective synthesis strategies that are entirely absent in the achiral unsubstituted analog [1].

Quantitative Differentiation Evidence: tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate vs. Closest Analogs


Lipophilicity Advantage: +0.61 LogP Units Higher Than Unsubstituted Analog for Enhanced CNS Permeability Potential

The target compound exhibits an XLogP3 of 2.2, compared to the unsubstituted analog tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) with a LogP of 1.59 [1]. This ΔLogP of +0.61 represents a roughly 4-fold increase in octanol-water partition coefficient, placing the target compound closer to the optimal lipophilicity range (LogP 2.0–3.5) for CNS drug candidates [1]. Increased lipophilicity at the intermediate stage can translate to improved blood-brain barrier permeability for the final drug candidate without the need for additional hydrophobic substituents later in the synthetic route.

Lipophilicity CNS drug design Blood-brain barrier penetration

Boiling Point Differential: +24.4 °C Higher Than Unsubstituted Analog Impacts Purification Protocols

The target compound has a predicted boiling point of 346.2±15.0 °C, compared to 321.8±15.0 °C for the unsubstituted analog [1]. This +24.4 °C differential is significant enough to affect distillation conditions, solvent evaporation parameters, and thermal stability profiles during large-scale synthesis and purification. The higher boiling point is attributable to the increased molecular weight (+28.06 g/mol) and enhanced van der Waals interactions from the 2-ethyl substituent [1].

Physicochemical properties Purification Distillation

2-Ethyl vs. 2-Methyl Analog: +0.30 LogP Lipophilicity Advantage for Enhanced Membrane Partitioning

Compared to the 2-methyl analog tert-butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate (CAS 1613512-95-0, LogP = 1.8992), the target compound shows an additional +0.30 LogP units of lipophilicity [1]. This difference arises from the extra methylene group of the 2-ethyl substituent and corresponds to approximately a 2-fold increase in partition coefficient. In SAR campaigns, this incremental lipophilicity gain can be decisive for achieving target LogD values in lead compounds without introducing additional hydrophobic groups that may compromise solubility or metabolic stability.

Lipophilicity SAR Medicinal chemistry

Regioisomeric Differentiation: 2-Ethyl vs. 4-Ethyl Substitution Yields Distinct Lipophilicity and Topological Polar Surface Area Profiles for Divergent SAR Outcomes

The 4-ethyl regioisomer tert-butyl (4-ethylpiperidin-4-yl)carbamate (CAS 440101-15-5) exhibits a LogP of 2.57650 and an XLogP3 of 2.0, compared to the target compound's XLogP3 of 2.2 [1]. The target compound has a TPSA of 50.4 Ų [1], while the 4-ethyl regioisomer shows a TPSA of 53.85 Ų . The difference in substitution position alters both lipophilicity and polar surface area. The 2-ethyl substitution places the hydrophobic group closer to the carbamate-bearing side chain, potentially influencing intramolecular hydrogen bonding, conformational preferences, and target protein binding interactions in ways that the 4-ethyl regioisomer cannot replicate.

Regioisomer Lipophilicity Topological polar surface area SAR

Chiral Scaffold Advantage: Two Stereocenters Enable Enantioselective Synthesis Unavailable in Achiral Analogs

The target compound possesses two undefined atom stereocenters (at the 2- and 4-positions of the piperidine ring), whereas the unsubstituted analog tert-butyl (piperidin-4-ylmethyl)carbamate has zero stereocenters [1][2]. This stereochemical feature enables the synthesis of enantiomerically enriched downstream products through resolution techniques or asymmetric synthesis. The related enantiopure compound rac-tert-butyl N-{[(2R,4R)-2-ethylpiperidin-4-yl]methyl}carbamate (CAS 3026594-82-8) is commercially available , confirming that the 2-ethyl scaffold is amenable to stereochemical control, which is essential for chiral drug substance manufacturing where single enantiomer forms are typically required by regulatory authorities.

Stereochemistry Asymmetric synthesis Enantioselective

Safety Profile Differentiation: Corrosive Hazard (H314) of Unsubstituted Analog Requires Special Handling vs. Standard Amine Precautions for Target Compound

The unsubstituted analog tert-butyl (piperidin-4-ylmethyl)carbamate carries the H314 hazard statement (causes severe skin burns and eye damage) and is classified as corrosive . In contrast, the 2-ethylpiperidine substructure present in the target compound is associated with less severe hazard classifications (H302 harmful if swallowed, H315/H319 skin/eye irritation, and H226 flammable liquid) . While specific GHS data for the target compound are limited at this time, the structural modification (2-ethyl substitution) alters the basicity and reactivity of the piperidine nitrogen, which can translate into a different hazard profile compared to the unsubstituted parent.

Safety Handling Procurement Hazard classification

Optimal Procurement and Application Scenarios for tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate


CNS Drug Discovery: Leveraging +0.61 LogP Advantage for Enhanced Blood-Brain Barrier Permeability

Medicinal chemistry teams developing CNS-penetrant kinase inhibitors or receptor modulators should prioritize this 2-ethyl intermediate over the unsubstituted analog. The XLogP3 of 2.2 places the scaffold within the optimal CNS drug space (LogP 2.0–3.5), whereas the unsubstituted analog at LogP 1.59 falls below this range [1]. By incorporating the ethyl substituent at the intermediate stage, project teams can avoid late-stage hydrophobic modifications that add synthetic complexity and regulatory risk. The (2-ethylpiperidin-4-yl)methanamine substructure has been specifically cited in patent applications for small-molecule protein kinase inhibitors, including cyclin-dependent kinase (CDK) and Aurora kinase targets [2].

Enantioselective Synthesis Campaigns Requiring Two Stereocenters for Chiral Drug Substance Development

Process chemistry groups targeting chiral APIs should procure this intermediate specifically for its two stereocenters, which are absent in the achiral unsubstituted analog [1]. The commercial availability of the enantiopure rac-tert-butyl N-{[(2R,4R)-2-ethylpiperidin-4-yl]methyl}carbamate (CAS 3026594-82-8) confirms that the scaffold is resolvable and suitable for enantioselective synthesis [2]. This enables the deliberate preparation and pharmacological evaluation of individual enantiomers, which is a regulatory requirement for new chiral drug substances under ICH Q6A guidelines.

Kinase Inhibitor Lead Optimization Requiring Precise Lipophilicity Tuning Relative to 2-Methyl and 4-Ethyl Analogs

SAR teams optimizing kinase inhibitor leads should compare the 2-ethyl, 2-methyl, and 4-ethyl scaffolds to derive quantitative lipophilicity-SAR relationships. The target compound provides a +0.30 LogP increment over the 2-methyl analog (LogP 1.8992) and differs from the 4-ethyl regioisomer (XLogP3 2.0, TPSA 53.85 Ų) in both lipophilicity and polar surface area [1][2]. These quantitative differences allow for rational, property-based lead optimization rather than empirical substitution, saving synthesis resources and accelerating the DMTA (Design-Make-Test-Analyze) cycle.

Process Development: Designing Purification Protocols Around the +24.4 °C Boiling Point Differential

Process development scientists scaling up synthetic routes must account for the target compound's predicted boiling point of 346.2±15.0 °C, which is substantially higher than the 321.8±15.0 °C of the unsubstituted analog [1]. This differential affects the design of distillation parameters, rotary evaporation protocols, and solvent selection for large-scale purification. Attempting to directly port purification conditions from the unsubstituted analog can result in incomplete solvent removal under vacuum, product carryover, or unacceptable thermal exposure that may degrade the Boc protecting group.

Quote Request

Request a Quote for tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.